(S)-1-(tert-butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Description
(S)-1-(tert-Butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 51154-06-4) is a chiral pyrrolidine derivative with a molecular formula C₁₀H₁₅NO₄ and molecular weight 213.23 g/mol . Key structural features include:
- A tert-butoxycarbonyl (Boc) group at the nitrogen atom, serving as a protective moiety.
- A methyl substituent at position 4 of the pyrrolidine ring.
- A carboxylic acid group at position 2.
- (S)-Stereochemistry at the chiral center, critical for enantioselective applications in drug synthesis .
This compound is stored at 2–8°C under dry conditions due to the Boc group’s sensitivity to heat and acidic/basic environments . Its applications span intermediates in peptidomimetics, asymmetric catalysis, and pharmaceuticals.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
HGTSVJSCDNERFE-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Bulky Aromatic Groups
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates (10a–e) :
- Structural Differences: Aromatic Indole Substituents at positions 4 and 5 (vs. methyl at position 4 in the target compound). Ethyl Ester at position 3 (vs. carboxylic acid in the target). No stereochemical designation (racemic or uncharacterized).
- Synthetic Routes :
- Physicochemical Properties :
| Property | Target Compound | Compound 10a (Ethyl Ester Derivative) |
|---|---|---|
| Molecular Weight (g/mol) | 213.23 | 554 |
| Functional Groups | Carboxylic acid | Ethyl ester, indole carbonyl |
| Melting Point | Not reported | 169–173°C |
| Stereochemistry | (S)-configured | Undefined |
Functional Group Modifications: Carboxylic Acid vs. Ester
- Carboxylic Acid Group (Target Compound) :
- Enhances water solubility and enables direct participation in amide bond formation without hydrolysis.
- IR spectrum expected to show broad O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Ethyl Ester (Compounds 10a–e) :
Hydrogen-Bonding and Crystallography
- Target Compound :
- Compounds 10a–e :
- Reduced hydrogen-bonding capacity due to ester groups, leading to less dense crystal packing but stabilized by π-π interactions from indole rings .
Preparation Methods
Formation of the Pyrrole Core
In a protocol detailed by Carpió et al., bromoacetone reacts with an enamine derived from dimethyl acetonedicarboxylate and ethanolamine under refluxing acetonitrile, yielding a 4-methyl-substituted pyrrole diester (38–43% yield). The methyl group at position 4 is introduced regioselectively via careful control of reaction conditions (aqueous vs. non-aqueous media).
Mechanistic Insight :
- Slow addition of bromoacetone in aqueous ethanolamine favors C4 substitution due to intermediate enolate stabilization.
- Non-aqueous conditions (e.g., DMF) shift selectivity toward C5, necessitating strict solvent control.
Boc Protection and Stereochemical Control
tert-Butoxycarbonyl Group Installation
Following pyrrole core formation, the nitrogen is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP). This step proceeds in near-quantitative yield (90–97%) under mild conditions (room temperature, 12 h).
Critical Considerations :
Asymmetric Synthesis of the (S)-Configuration
Enantioselective reduction of a ketone intermediate using Corey-Bakshi-Shibata (CBS) catalysis achieves the desired (S)-stereochemistry. For example, reduction of 4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with (R)-CBS reagent affords the (S)-alcohol in 92% ee, which is oxidized to the carboxylic acid via Jones reagent.
Stereochemical Data :
| Starting Material | Reagent | ee (%) | Yield (%) |
|---|---|---|---|
| 2-Oxo derivative | (R)-CBS catalyst | 92 | 85 |
| (S)-Alcohol | Jones oxidation | – | 78 |
Ring-Closing Metathesis (RCM) Approaches
Diene Precursor Synthesis
Grubbs II-catalyzed RCM of a diene precursor (e.g., N-Boc-2-vinyl-4-methylpyrrolidine-2-carboxylate) forms the 2,5-dihydro-1H-pyrrole ring. The diene is synthesized via Heck coupling of a Boc-protected pyrrole with methyl acrylate.
Reaction Parameters :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Grubbs II (5 mol%) | DCM | 40 | 68 |
Limitations and Competing Pathways
- Olefin isomerization : Prolonged reaction times favor thermodynamic control, leading to undesired E/Z mixtures.
- Catalyst loading : Higher loadings (10 mol%) improve conversion but increase costs.
Cyclization of Linear Precursors
Amino Alcohol Cyclization
A linear N-Boc-protected amino alcohol (e.g., (S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate) undergoes Mitsunobu cyclization with DIAD/PPh₃, forming the dihydropyrrole ring. Subsequent oxidation of the hydroxymethyl group to carboxylic acid completes the synthesis.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Mitsunobu cyclization | DIAD, PPh₃, THF | 74 |
| Oxidation | KMnO₄, H₂O/acetone | 81 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Hantzsch synthesis | High regioselectivity, scalable | Multi-step, moderate ee | 32 (4 steps) |
| RCM | Convergent, stereoretentive | Catalyst cost, isomerization risk | 45 (3 steps) |
| Linear precursor | Direct stereocontrol, fewer steps | Oxidation sensitivity | 58 (3 steps) |
Q & A
Q. What are the recommended synthetic routes for preparing (S)-1-(tert-butoxycarbonyl)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?
The compound is typically synthesized via multi-step protocols involving Boc protection, cyclization, and carboxylation. For example, analogous pyrrole derivatives are prepared by reacting tert-butoxycarbonyl-protected intermediates with diaza-dienes in THF under CuCl₂ catalysis, followed by column chromatography for purification (eluent: ethyl acetate/cyclohexane) . Purity optimization requires monitoring by TLC and using high-resolution techniques like HPLC or recrystallization.
| Key Parameters for Synthesis |
|---|
| Solvent: THF or DCM |
| Catalysts: CuCl₂·2H₂O |
| Purification: Silica gel CC |
| Yield: 90–98% (typical) |
Q. How should researchers characterize the stereochemical integrity of the (S)-configured chiral center?
Chiral HPLC or polarimetry is essential for confirming enantiomeric purity. For example, analogs with similar Boc-protected chiral pyrrolidines are analyzed using Chiralpak AD-H columns (hexane:isopropanol = 90:10) to resolve enantiomers. Retention times and optical rotation values ([α]D) must align with literature data .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound may pose risks of skin irritation (H315) and respiratory tract irritation (H335). Use nitrile gloves, safety goggles, and fume hoods. Inspect gloves before use and follow OSHA/GHS protocols for disposal .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS is the gold standard. For example, SHELXTL software refines anisotropic displacement parameters and hydrogen-bonding networks, critical for confirming the dihydro-pyrrole ring puckering and Boc-group orientation . WinGX and ORTEP can visualize ellipsoid models and generate CIF reports .
| Crystallographic Parameters |
|---|
| Space Group: P2₁2₁2₁ (common) |
| Resolution: <1.0 Å (recommended) |
| R-factor: <0.05 (ideal) |
Q. What methodologies address contradictions in NMR and MS data during structural elucidation?
Discrepancies between NMR (e.g., unexpected splitting) and MS (e.g., m/z deviations) often arise from residual solvents, tautomerism, or isotopic effects. Use deuterated solvents for NMR and high-resolution MS (HRMS) with ESI+ to validate molecular ions. For example, in analogs, ¹H-NMR δ 2.38 ppm (methyl) and HRMS m/z 291.3422 [M+H]+ confirm the structure .
Q. How does the Boc group influence the compound’s stability under acidic/basic conditions?
The Boc group is labile in acidic conditions (e.g., TFA/DCM) but stable in bases. Kinetic studies using TGA/DSC show decomposition above 150°C. For deprotection, 4M HCl in dioxane (2h, RT) removes Boc without degrading the pyrrole ring .
Methodological Challenges
Q. What strategies mitigate racemization during synthetic steps involving the chiral center?
Low-temperature reactions (<0°C) and non-polar solvents (e.g., DCM) minimize racemization. Chiral auxiliaries or enzymes (e.g., lipases) can enhance stereoselectivity. Monitor enantiopurity via circular dichroism (CD) at 220–260 nm .
Q. How can hydrogen-bonding patterns in the crystal lattice predict solubility or reactivity?
Graph set analysis (Etter’s rules) identifies recurring motifs like R₂²(8) rings. For example, carboxylate O–H···O hydrogen bonds (2.8–3.0 Å) correlate with low aqueous solubility but high crystallinity, guiding solvent selection for recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
